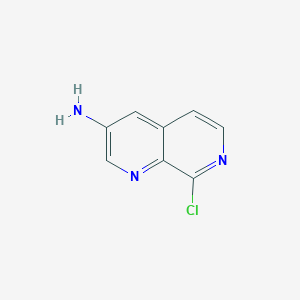

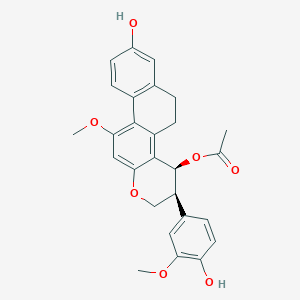

![molecular formula C19H22N2O4 B2533838 [2-[4-(ジメチルアミノ)アニリノ]-2-オキソエチル] 2-(2-メトキシフェニル)酢酸 CAS No. 1794987-61-3](/img/structure/B2533838.png)

[2-[4-(ジメチルアミノ)アニリノ]-2-オキソエチル] 2-(2-メトキシフェニル)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.

BenchChem offers high-quality [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学および創薬

化合物Xは、新規医薬品の設計のための足場として有望であることが示されています。研究者は、抗痙攣薬、抗癌剤、抗生物質としてのその可能性を探求してきました。その構造を修飾することにより、科学者は有効性を向上させ、副作用を軽減した化合物を作成することを目指しています。 例えば、化合物Xの誘導体は合成され、抗マラリア活性について評価されています .

複素環化学

化合物Xの有用性は、複素環化学にまで及びます。これは、非環状、炭素環状、複素環状誘導体の構成要素として役立ちます。これらの誘導体は、さらに官能基化されて、様々な構造を生み出すことができます。研究者は、化合物Xを出発物質として、五員環および六員環複素環を合成することに成功しています。 これらの努力は、新規の生物活性化合物の開発に貢献しています .

2-アニリノピリミジンの合成

化合物Xは、2-アニリノピリミジンと構造的類似性を共有しています。マイクロ波条件下では、異なる置換基を持つアニリンとの芳香族求核置換反応を起こす可能性があります。これらの反応は、新規誘導体の生成につながります。 アニリン環上の置換基は、反応効率および生成物収率に大きく影響します .

生物医学的用途

研究者は、化合物Xとその誘導体の生物活性を研究してきました。生物学的標的との相互作用を理解することにより、彼らは治療薬を開発することを目指しています。例えば、バーチャルスクリーニング研究では、Pf-DHODHタンパク質標的に対して、化合物Xの抗マラリア誘導体をドッキングしました。 これらの知見は、抗マラリア薬の設計を導く可能性があります .

計算化学

計算研究は、化合物Xの挙動を理解し、その特性を予測する上で重要な役割を果たしています。量子力学計算、分子動力学シミュレーション、ドッキング研究は、その安定性、反応性、生物学的標的との結合親和性に関する洞察を提供します。

要約すると、化合物Xは、医薬品化学、複素環合成、生物医学研究において、エキサイティングな可能性を提供します。その多面的な性質は、その潜在能力を最大限に引き出すことを目的とした調査を刺激し続けています。

Gaber、H. M.、Bagley、M. C.、Muhammad、Z. A.、&Gomha、S. M.(2017)。N、N-ジメチレンアミノケトンの化学反応性の最近の進展:様々な複素環の合成のためのシンソン。RSC Advances、7(24)、14692–14708。 リンク 「マイクロ波支援による2-アニリノピリミジンの簡易合成:新規誘導体を含む」。RSC Advances、10(20)、11838–11844からの抜粋。 リンク 「Pf-DHODHタンパク質標的とドッキングされた2-アニリノ4-アミノ置換キナゾリンの抗マラリア誘導体のバーチャルスクリーニングおよび分子動力学シミュレーション」。Journal of Medical and Health Sciences、1(1)、1–10からの抜粋。 リンク

特性

IUPAC Name |

[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-21(2)16-10-8-15(9-11-16)20-18(22)13-25-19(23)12-14-6-4-5-7-17(14)24-3/h4-11H,12-13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHXLJBJKDXSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2533770.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2533771.png)

![N-(1-cyanocyclopentyl)-2-[[5-oxo-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2533775.png)

![3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2533776.png)

![5-Bromo-2-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2533778.png)